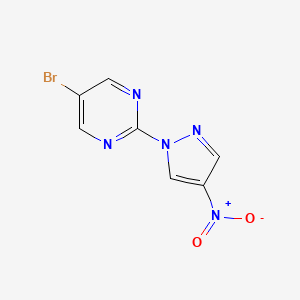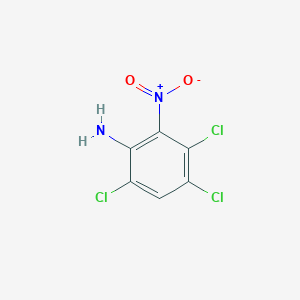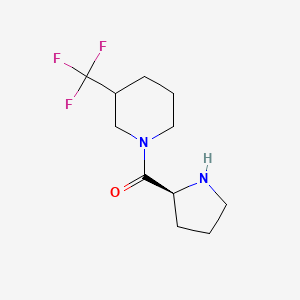
1-(L-Prolyl)-3-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(L-Prolyl)-3-(trifluoromethyl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of a piperidine ring substituted with an L-prolyl group and a trifluoromethyl group. The incorporation of these functional groups imparts distinct chemical reactivity and potential biological activity to the molecule.
Méthodes De Préparation
The synthesis of 1-(L-Prolyl)-3-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the protection of the NH group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by carbodiimide-promoted peptide bond formation . Another approach includes the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-(L-Prolyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Applications De Recherche Scientifique
1-(L-Prolyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(L-Prolyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparaison Avec Des Composés Similaires
1-(L-Prolyl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds such as:
Prolylproline: Another proline derivative with different functional groups.
Glycyl-L-prolyl-L-glutamic acid: A tripeptide with neuroprotective properties.
L-Proline, 1-[N-[1-(trifluoroacetyl)-L-prolyl]-L-valyl]-, methyl ester: A related compound with a trifluoroacetyl group. The uniqueness of this compound lies in its specific combination of the L-prolyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H17F3N2O |
|---|---|
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
[(2S)-pyrrolidin-2-yl]-[3-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-2-6-16(7-8)10(17)9-4-1-5-15-9/h8-9,15H,1-7H2/t8?,9-/m0/s1 |
Clé InChI |
RQLHPLHRKTYZMW-GKAPJAKFSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CCCC(C2)C(F)(F)F |
SMILES canonique |
C1CC(NC1)C(=O)N2CCCC(C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


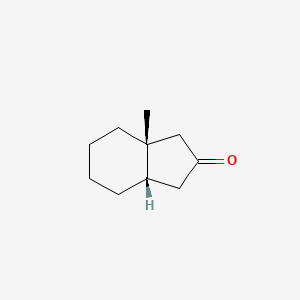
![(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13349512.png)

![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349517.png)
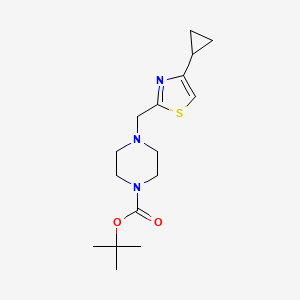
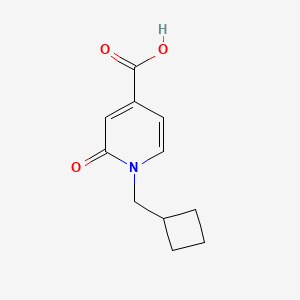


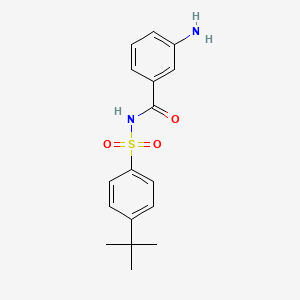
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
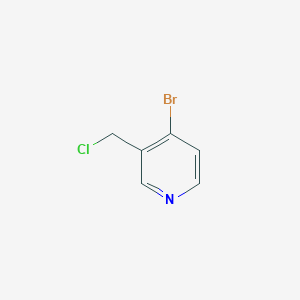
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
